Ethyl 3-chloro-2,2-dimethylbut-3-enoate is an organic compound characterized by its unique structure and functional groups. It has the molecular formula and a molecular weight of approximately 174.64 g/mol. The compound features an ester functional group, which is typical for compounds derived from carboxylic acids, as well as a chlorinated alkene moiety. The presence of the chlorine atom at the third carbon position and the dimethyl substituents at the second carbon contribute to its distinct chemical properties and reactivity.
Ethyl 3-chloro-2,2-dimethylbut-3-enoate can be synthesized through several methods:
Ethyl 3-chloro-2,2-dimethylbut-3-enoate has potential applications in various fields:
Ethyl 3-chloro-2,2-dimethylbut-3-enoate shares similarities with several related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-chlorobutanoate | Chlorine at the fourth carbon | Different positioning of chlorine affects reactivity |
| Methyl 3-chloro-2,2-dimethylbutanoate | Methyl group instead of ethyl | Lower molecular weight and different solubility |
| Ethyl 4-bromo-2,2-dimethylbutanoate | Bromine instead of chlorine | Different halogen may influence biological activity |
| Ethyl 3-fluoro-2,2-dimethylbutanoate | Fluorine instead of chlorine | Fluorinated compounds often exhibit different properties |
These compounds highlight the uniqueness of ethyl 3-chloro-2,2-dimethylbut-3-enoate in terms of its specific chlorine substitution and structural features that may influence its chemical behavior and potential applications.